molecular formula C8H7Cl2NO2 B189557 Ethyl 4,6-dichloronicotinate CAS No. 40296-46-6

Ethyl 4,6-dichloronicotinate

Cat. No. B189557
Key on ui cas rn: 40296-46-6
M. Wt: 220.05 g/mol
InChI Key: AAUBVINEXCCXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09060515B2

Procedure details

(Wallace, E., et. al., ibid.) A stirred suspension of compound ii (1.40 g, 7.67 mmol) in phosphorus (V) oxychloride (15 mL) was heated to 110° C. for 2.5 h with a guard tube (CaCl2) fitted. The reaction mixture was cooled to room temperature, reduced in vacuo and the resulting dark brown residue taken up in a small volume of DCM (˜5 mL) and transferred dropwise onto a slurry of ice in water (250 mL) whilst stirring vigorously. The aqueous mixture was extracted with EtOAc (3×100 mL), the organic extracts combined, dried (MgSO4) and evaporated to dryness to afford the crude product as an orange gum. Column chromatography (SiO2), eluting with 15:1 Hexanes-EtOAc, afforded compound iii. (1.33 g, 6.14 mmol, 79%) as a colourless oil; [M+H]+ m/z=220.0.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4](O)[CH:3]=1.[Cl-:14].[Cl-:15].[Ca+2].C(Cl)Cl>O(Cl)Cl.[P+5].O>[Cl:14][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([Cl:15])[CH:3]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
OC1=CC(=NC=C1C(=O)OCC)O
Name
Quantity
15 mL
Type
solvent
Smiles
O(Cl)Cl.[P+5]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
whilst stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford the crude product as an orange gum
WASH
Type
WASH
Details
Column chromatography (SiO2), eluting with 15:1 Hexanes-EtOAc

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=C1C(=O)OCC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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